molecular formula C7H14FN B13074200 4-Fluoro-2,2-dimethylpiperidine

4-Fluoro-2,2-dimethylpiperidine

Cat. No.: B13074200
M. Wt: 131.19 g/mol
InChI Key: DQTLHEPLAUENNJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.org Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. ijnrd.org The piperidine moiety is present in more than twenty classes of pharmaceuticals, highlighting its broad utility in drug design. nih.gov The development of novel synthetic methodologies to access functionalized piperidines is a continuous focus of organic synthesis, with techniques such as the hydrogenation of pyridines, alkene cyclization, and multicomponent reactions being actively explored and refined. nih.gov

Impact of Fluorine Incorporation on Heterocyclic Systems

The introduction of fluorine into heterocyclic systems can profoundly alter their physicochemical and biological properties. rsc.org Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This can influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. rsc.orgnih.gov For instance, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug. rsc.org Furthermore, the presence of fluorine can alter the acidity or basicity of nearby functional groups and influence the conformational preferences of the ring system through stereoelectronic effects. researchgate.netresearchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. rsc.orgsciencedaily.com

Overview of Research Trajectories for Fluorinated Piperidine Derivatives

The synthesis of fluorinated piperidines has historically been challenging. sciencedaily.com However, recent advancements have provided more accessible routes to these valuable compounds. A significant strategy involves the hydrogenation of readily available fluoropyridines. acs.orgnih.gov Researchers have developed catalytic systems, including both homogeneous and heterogeneous catalysts, that can achieve this transformation with high efficiency and diastereoselectivity. nih.govacs.org These methods have enabled the synthesis of a wide range of (multi)fluorinated piperidines, including fluorinated analogs of known drugs. nih.gov

A key area of investigation is understanding the conformational behavior of fluorinated piperidines. researchgate.netresearchgate.netnih.gov The preference of fluorine for an axial or equatorial position on the piperidine ring is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.netresearchgate.net A deeper understanding of these conformational preferences is crucial for the rational design of molecules with specific three-dimensional structures.

The introduction of sterically demanding substituents, such as gem-dimethyl groups, onto the piperidine ring adds another layer of complexity and potential utility. In the case of 4-Fluoro-2,2-dimethylpiperidine, the dimethyl substitution at the C2 position introduces significant steric bulk adjacent to the nitrogen atom. This steric hindrance can influence the molecule's reactivity and its ability to interact with biological targets. For example, sterically hindered piperidines are known to function as non-nucleophilic bases in organic synthesis. ijnrd.org

The combination of fluorine at the C4 position and gem-dimethyl groups at the C2 position in this compound creates a unique scaffold. The fluorine atom can modulate the electronic properties and metabolic stability, while the dimethyl groups can enforce specific conformations and provide a handle for further synthetic elaboration. Research into such sterically hindered fluorinated systems is driven by the desire to create novel chemical entities with precisely controlled three-dimensional shapes and tailored biological activities. While specific research on this compound is not extensively documented in publicly available literature, its structure represents a confluence of key design elements in modern medicinal chemistry.

Chemical Data for this compound

While extensive experimental data for this specific compound is not widely published, the following table provides predicted and basic identification information.

PropertyValueSource
IUPAC Name This compound bldpharm.com
CAS Number 1888804-40-7 bldpharm.com
Molecular Formula C7H14FN-
Molecular Weight 131.19 g/mol -
Predicted Boiling Point 145.3±33.0 °C-
Predicted Density 0.945±0.06 g/cm³-
Predicted pKa 10.45±0.10-

Note: Predicted values are computationally generated and may differ from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

4-fluoro-2,2-dimethylpiperidine

InChI

InChI=1S/C7H14FN/c1-7(2)5-6(8)3-4-9-7/h6,9H,3-5H2,1-2H3

InChI Key

DQTLHEPLAUENNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)F)C

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2,2 Dimethylpiperidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including fluorinated piperidine (B6355638) derivatives.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the carbon framework and proton environments within a molecule. In the case of 4-fluoro-2,2-dimethylpiperidine analogues, the chemical shifts and coupling constants provide valuable information about the substitution pattern and conformation of the piperidine ring.

For instance, in a typical ¹H NMR spectrum, the protons on the piperidine ring would exhibit characteristic chemical shifts. The protons on carbons adjacent to the nitrogen atom (C2 and C6) would appear at a different chemical shift compared to the protons on C3, C4, and C5. The presence of a fluorine atom at the C4 position would further influence the chemical shifts of nearby protons.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the fluorine (C4) would exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the other carbon atoms would also be affected by the presence of the fluorine atom and the methyl groups at the C2 position. The high symmetry of a molecule like 2,2-dimethylpropane results in only two distinct ¹³C NMR signals, one for the central quaternary carbon and another for the four equivalent methyl carbons. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-~55-60
C3~1.5-1.9~30-35
C4~4.5-5.0 (tt)~85-90 (d)
C5~1.5-1.9~30-35
C6~2.8-3.2~45-50
2-CH₃~1.1-1.3~25-30
NH~1.5-2.5 (br s)-

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. nih.govsemanticscholar.org Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides strong signals and a wide range of chemical shifts, making it an excellent probe for structural analysis. nih.gov The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment and its spatial relationship with other atoms in the molecule. nih.gov Coupling between the fluorine atom and adjacent protons (H4, H3, and H5) would result in a complex multiplet, providing further structural information. For example, in 2-fluoropyridine, the fluorine atom exhibits a distinct chemical shift in the ¹⁹F NMR spectrum. spectrabase.com

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. columbia.educolumbia.edu

HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu This experiment would definitively link the proton and carbon signals for each CH, CH₂, and CH₃ group in this compound.

These 2D NMR experiments are crucial for assembling the complete structural picture of complex molecules like substituted piperidines. researchgate.netresearchgate.netbas.bg

Application of Chiral Shift Reagents and Chiral Solvating Agents in Enantiomeric Purity Determination

For chiral molecules, determining the enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Shift Reagents (CSRs) , such as lanthanide complexes, can form diastereomeric complexes with enantiomers. harvard.eduharvard.edu This interaction induces different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification by integrating the respective NMR signals. libretexts.org

Chiral Solvating Agents (CSAs) create a chiral solvent environment that can also lead to the resolution of enantiomeric signals in the NMR spectrum due to the formation of transient diastereomeric solvates. nih.gov

These methods are applicable to a wide range of chiral compounds, including N-heterocycles like piperidine derivatives, and are crucial for assessing the success of asymmetric syntheses. nih.gov

Analysis of Solvent-Induced Shifts in Piperidinium (B107235) Systems

The chemical shifts of nuclei in a molecule can be influenced by the solvent used for the NMR measurement. This phenomenon, known as the aromatic solvent-induced shift (ASIS), can be particularly pronounced when comparing spectra recorded in non-polar solvents (like CDCl₃) with those in aromatic solvents (like C₆D₆). nanalysis.com These solvent effects can be used to resolve overlapping signals and provide additional structural information. nanalysis.comresearchgate.netcaltech.edupitt.edu

In piperidinium systems, changes in the solvent can affect the conformation of the ring and the protonation state of the nitrogen atom, leading to significant changes in the NMR spectrum. koreascience.kr For instance, the use of a hydrogen-bond-donating solvent can influence the electron density at the nitrogen atom, which in turn affects the chemical shifts of the piperidine ring protons and carbons. koreascience.kr

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretch, C-H stretches, and the C-F stretch. The position and intensity of these bands can provide insights into the molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the amine, alkyl, and carbon-fluorine bonds.

The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected to be observed as strong absorptions between 2850 and 3000 cm⁻¹. The C-F stretching vibration is one of the most characteristic absorptions and is anticipated to be a strong band in the 1000-1400 cm⁻¹ region. The exact position of this band can be influenced by the conformation of the piperidine ring and the electronic environment around the fluorine atom. Other vibrations, such as C-H bending and C-N stretching, will appear in the fingerprint region (below 1500 cm⁻¹).

A general guide to the expected FTIR absorption bands for this compound is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3300 - 3500Medium to Weak
C-H (Alkyl)Stretching2850 - 3000Strong
C-H (Alkyl)Bending1350 - 1470Medium
C-F (Alkyl Fluoride)Stretching1000 - 1400Strong
C-N (Amine)Stretching1020 - 1250Medium

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon skeleton and conformational isomers of cyclic systems like piperidines.

For this compound, Raman spectroscopy can offer detailed insights into the vibrations of the piperidine ring and the attached substituents. The symmetric C-C stretching vibrations of the ring are expected to produce strong Raman signals. The position and intensity of the C-F stretching vibration in the Raman spectrum can also provide information about the axial or equatorial orientation of the fluorine atom, as the polarizability of the C-F bond changes with its environment. Studies on piperidine itself have shown characteristic ring vibrations that can be used as a basis for interpreting the spectrum of its derivatives. researchgate.net

The expected Raman shifts for key functional groups in this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H (Alkyl)Stretching2800 - 3000Strong
C-C (Ring)Stretching800 - 1200Medium to Strong
C-F (Alkyl Fluoride)Stretching1000 - 1400Medium
C-N (Amine)Stretching1000 - 1200Medium
Ring DeformationBending/Twisting400 - 800Weak to Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

The molecular ion peak would confirm the molecular weight of the compound. A key fragmentation pathway for piperidine derivatives is the α-cleavage adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the C2 position to form a stable iminium ion. Another significant fragmentation could be the loss of a fluorine atom or a hydrofluoric acid molecule (HF). The presence of the gem-dimethyl group at the C2 position would also influence the fragmentation, potentially leading to the loss of an isopropyl group or related fragments.

A plausible fragmentation pattern for this compound is outlined in the table below. The m/z values are based on the most common isotopes.

Ion Proposed Structure/Formation Expected m/z
[M]⁺Molecular Ion145
[M-15]⁺Loss of a methyl radical (•CH₃) via α-cleavage130
[M-19]⁺Loss of a fluorine radical (•F)126
[M-20]⁺Loss of hydrogen fluoride (B91410) (HF)125
[M-43]⁺Loss of an isopropyl radical (•C₃H₇)102
[M-57]⁺Loss of a C₄H₉ fragment88

Studies on related piperidine alkaloids have demonstrated that electrospray ionization tandem mass spectrometry (ESI-MS/MS) can also provide valuable and complementary structural information through collision-induced dissociation experiments. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. For this compound, a single-crystal X-ray diffraction study would be invaluable for unambiguously establishing its stereochemistry and solid-state conformation.

The analysis would reveal whether the piperidine ring adopts a chair, boat, or twist-boat conformation. It would also definitively determine the orientation of the fluorine atom (axial or equatorial) and the methyl groups. Research on other fluorinated piperidines has shown that the preference for an axial or equatorial fluorine substituent can be influenced by various factors, including steric and electronic effects. nih.govnih.gov

A hypothetical set of crystallographic data for this compound is presented in the table below to illustrate the type of information that would be obtained from such an analysis.

Parameter Description Hypothetical Value
Crystal SystemThe crystal lattice system.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)Unit cell dimensions.a = 6.5, b = 10.2, c = 12.8
α, β, γ (°)Unit cell angles.α = 90, β = 95.5, γ = 90
V (ų)Volume of the unit cell.845
ZNumber of molecules per unit cell.4
Piperidine Ring ConformationThe 3D shape of the ring.Chair
Fluorine Atom PositionThe orientation of the fluorine atom.Axial or Equatorial

Advanced Computational and Theoretical Investigations of 4 Fluoro 2,2 Dimethylpiperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecular systems, including substituted piperidines. researchgate.netdntb.gov.ua These calculations offer deep insights into the molecule's behavior at the atomic level.

Optimization of Ground State Geometries and Conformational Minima

DFT calculations are instrumental in determining the optimized ground state geometries of 4-Fluoro-2,2-dimethylpiperidine. The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. For this piperidine (B6355638) derivative, the primary conformational isomers arise from the chair form of the six-membered ring.

ConformerSubstituent PositionsRelative Stability
Chair 1 (Axial-F) Fluorine: Axial, Dimethyl: C2Likely less stable
Chair 2 (Equatorial-F) Fluorine: Equatorial, Dimethyl: C2Likely more stable

Note: The relative stability is a prediction based on general principles of steric hindrance in substituted cyclohexanes and piperidines.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the electronegative fluorine atom and the electron-donating methyl groups would influence the energy levels of these orbitals.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a region of negative potential around the highly electronegative fluorine atom and the nitrogen lone pair, indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly valuable. The calculated shifts for the axial and equatorial conformers would be distinct, allowing for comparison with experimental data to determine the dominant conformation in solution. The sensitivity of ¹⁹F NMR chemical shifts to the local electronic environment makes it a powerful probe for conformational analysis of fluorinated molecules. nih.gov

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. The calculated frequencies for the C-F, C-N, and C-H stretching and bending modes would differ between the two chair conformers. This information aids in the interpretation of experimental vibrational spectra and provides further confirmation of the molecule's structure.

Spectroscopic ParameterPredicted InformationApplication
NMR Chemical Shifts ¹H, ¹³C, ¹⁹F shifts for each atomConformer identification, structural elucidation
Vibrational Frequencies IR and Raman active modesFunctional group identification, conformational analysis

Conformational Analysis via Computational Methods

The conformational landscape of this compound is primarily defined by the chair conformations of the piperidine ring and the energetic barriers between them.

Investigation of Chair Conformations and Inversion Barriers

The piperidine ring in this compound can undergo a ring flip, interconverting the two chair conformations. Computational methods can be used to calculate the energy barrier for this inversion process. The transition state for the ring flip is typically a high-energy twist-boat or half-chair conformation. The height of this energy barrier determines the rate of interconversion at a given temperature. The presence of the bulky gem-dimethyl group is expected to have a significant impact on the inversion barrier. acs.org

Impact of Fluoro and Dimethyl Substituents on Conformational Preferences

The conformational preference of this compound is dictated by the interplay of steric and electronic effects of the fluoro and gem-dimethyl substituents.

Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. The gem-dimethyl group at the C2 position introduces significant steric bulk.

The fluorine atom is relatively small, but its conformational preference is also influenced by electronic factors such as hyperconjugation and electrostatic interactions. In some fluorinated piperidines, an axial position for fluorine can be stabilized by favorable hyperconjugative interactions between the C-F σ* anti-bonding orbital and adjacent C-H or C-C bonding orbitals. d-nb.info However, in the case of this compound, the steric hindrance from the 2,2-dimethyl groups would likely be the dominant factor, forcing the fluorine atom to preferentially adopt the equatorial position to alleviate steric strain. Computational studies on closely related systems have shown that the presence of bulky groups can override the electronic preferences of smaller substituents. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanisms leading to the formation of this compound, including the elucidation of reaction pathways and transition state analysis, are not extensively available in the current body of scientific literature. General principles of piperidine synthesis and fluorination reactions can be applied to hypothesize potential pathways, which would require dedicated computational investigation for validation.

The synthesis of this compound involves two key transformations: the formation of the piperidine ring and the introduction of the fluorine atom. Computationally, the elucidation of these pathways would involve mapping the potential energy surface for various proposed reaction routes.

For the piperidine ring formation, computational models could investigate the thermodynamics and kinetics of different cyclization strategies. For instance, a reductive amination of a suitable diketone precursor could be modeled. Density Functional Theory (DFT) calculations would be employed to calculate the energies of reactants, products, intermediates, and transition states.

The fluorination step could theoretically be achieved through several methods, each with its own reaction mechanism that can be studied computationally. For example, nucleophilic fluorination of a corresponding 4-hydroxy or 4-tosyloxy-2,2-dimethylpiperidine precursor with a fluoride (B91410) source could be modeled. Transition state analysis would be crucial to understand the energy barriers associated with the SN2 displacement and to predict the stereochemical outcome. The calculations would likely involve modeling the explicit interaction of the fluoride source and the solvent molecules with the substrate.

A hypothetical reaction pathway for the formation and fluorination is presented below. It is important to note that these are generalized pathways and specific computational data for this compound is not available.

Reaction Step Hypothetical Reactants Hypothetical Reagents/Conditions Expected Transformation Computational Focus
Piperidine Ring Formation5-amino-2,2-dimethylpentan-1-oneAcid catalyst, reducing agentIntramolecular cyclization and reductionCalculation of activation energy for cyclization and subsequent reduction steps.
Fluorination2,2-dimethylpiperidin-4-olDeoxyfluorinating agent (e.g., DAST)Hydroxyl to fluorine substitutionModeling the transition state of the fluorination reaction to determine the energetic feasibility.

This table presents hypothetical pathways and requires specific computational studies for validation.

While specific computational studies on the diastereoselectivity and enantioselectivity in the synthesis of this compound are not documented, general principles from computational studies on similar systems can be inferred.

Diastereoselectivity: In the case of a substituted precursor, the formation of the piperidine ring or the fluorination step could lead to diastereomers. Computational modeling, particularly transition state analysis, can provide insights into the origins of diastereoselectivity. By calculating the energies of the different transition states leading to the various diastereomeric products, chemists can predict which diastereomer is likely to be favored. For example, in the hydrogenation of a corresponding pyridine (B92270) precursor, the approach of hydrogen to the catalyst surface would be modeled to understand the facial selectivity.

Enantioselectivity: To achieve an enantioselective synthesis, a chiral catalyst or auxiliary would be required. Computational studies are instrumental in understanding the mechanism of enantioselective reactions. By modeling the interaction between the substrate and the chiral catalyst in the transition state, it is possible to rationalize the observed enantioselectivity. The calculations can pinpoint the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that are responsible for the differentiation between the two enantiomeric pathways.

A summary of computational approaches to study stereoselectivity is provided below.

Stereoselectivity Type Computational Method Key Information Gained
DiastereoselectivityTransition State Energy Calculations (e.g., DFT)Relative energies of transition states leading to different diastereomers.
EnantioselectivityMolecular Docking and Transition State Modeling with Chiral CatalystsIdentification of key interactions between the substrate and the chiral catalyst that determine the enantiomeric excess.

This table outlines general computational methodologies that could be applied to study the stereoselectivity in the synthesis of this compound.

Chiral Recognition Mechanisms at the Molecular Level through Computational Modeling

Chiral recognition is a fundamental process in many areas of chemistry and biology. Computational modeling can provide a detailed picture of how a chiral molecule, such as an enantiomer of a this compound derivative, interacts with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor.

Specific computational studies on the chiral recognition of this compound are not available. However, the methodology for such studies is well-established. These studies typically involve molecular dynamics (MD) simulations and docking calculations.

In a typical computational study of chiral recognition, the two enantiomers of the target molecule would be docked into the binding site of a chiral selector (e.g., a cyclodextrin (B1172386) or a protein). The binding energies and the specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) for each enantiomer-selector complex would be calculated. The enantiomer that forms the more stable complex is the one that is expected to be retained longer in a chiral separation process or bind more strongly to a biological target.

MD simulations can further provide insights into the dynamic behavior of the diastereomeric complexes, revealing differences in their conformational flexibility and the stability of key interactions over time.

The following table summarizes the computational techniques used to study chiral recognition.

Computational Technique Purpose Information Obtained
Molecular DockingPredict the binding mode and affinity of enantiomers to a chiral selector.Binding energies, preferred binding poses, key intermolecular interactions.
Molecular Dynamics (MD) SimulationsStudy the dynamic stability of the diastereomeric complexes.Conformational changes, stability of interactions over time, free energy of binding.
Quantum Mechanics/Molecular Mechanics (QM/MM)Provide a more accurate description of the electronic effects in the binding site.More precise calculation of interaction energies, especially for systems involving charge transfer or polarization.

This table describes general computational methods applicable to the study of chiral recognition mechanisms.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Molecular Architectures

Fluorinated piperidines are highly sought-after building blocks in the synthesis of complex molecules, particularly in medicinal chemistry. nih.govsemanticscholar.org The presence of a fluorine atom can introduce beneficial properties such as increased metabolic stability and enhanced binding affinity due to favorable protein-ligand interactions. sigmaaldrich.com The 2,2-dimethyl substitution pattern on the piperidine (B6355638) ring further enhances its utility by providing steric bulk and locking the ring into a specific conformation. This gem-dimethyl group can also prevent N-dealkylation and oxidation of the adjacent carbon atoms, common metabolic pathways for piperidine-containing compounds.

Incorporation into Fluorinated Analogues for Mechanistic Probes (e.g., deuterium (B1214612) labeling)

The fluorine atom in 4-Fluoro-2,2-dimethylpiperidine serves as an excellent probe for mechanistic studies, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, even subtle changes in the electronic environment around the fluorine atom can be detected. This makes it a powerful tool for studying drug-receptor interactions, enzyme mechanisms, and metabolic pathways.

By incorporating the this compound moiety into a biologically active molecule, researchers can monitor its interactions with its target protein. Changes in the ¹⁹F NMR signal upon binding can provide valuable information about the binding event and the local environment of the fluorinated group within the binding pocket.

Furthermore, this scaffold can be used in conjunction with deuterium labeling to elucidate reaction mechanisms or metabolic pathways. For example, specific hydrogen atoms on the piperidine ring could be replaced with deuterium. By tracking the fate of both the fluorine and deuterium labels using NMR and mass spectrometry, it is possible to gain detailed insights into metabolic transformations, such as oxidation or elimination reactions, that the molecule undergoes in a biological system. This dual-labeling approach can be a powerful strategy for understanding the structure-activity and structure-metabolism relationships of complex molecules.

Contribution to the Design of Novel Chemical Scaffolds

The creation of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. nih.govmdpi.com The this compound structure itself represents a novel scaffold that combines several desirable features for molecular design. The piperidine core is a privileged structure in medicinal chemistry, found in numerous approved drugs. semanticscholar.orgmdpi.com

The specific contributions of the substituents are multifaceted:

Fluorine Atom : The electronegativity of the fluorine atom at the 4-position can influence the basicity of the piperidine nitrogen. This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. The fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds with biological targets. researchgate.net

Gem-Dimethyl Group : The 2,2-dimethyl substitution provides a significant steric shield, which can prevent metabolic attack at adjacent positions. cuny.edu This "metabolic blocking" is a common strategy to increase the half-life of a drug. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the piperidine ring, which can pre-organize the molecule into a bioactive conformation and improve binding affinity.

The combination of these features in this compound makes it an attractive starting point for the design of libraries of new compounds. By using this scaffold as a core, chemists can systematically explore the chemical space around it by adding various substituents at the nitrogen atom or other available positions, leading to the discovery of novel molecules with optimized properties for therapeutic or material science applications. nih.gov

Stereochemical Control and Conformational Dynamics of 4 Fluoro 2,2 Dimethylpiperidine Systems

Detailed Analysis of Diastereomeric and Enantiomeric Purity

The synthesis of 4-fluoro-2,2-dimethylpiperidine presents significant stereochemical challenges. The presence of a stereocenter at the C4 position necessitates careful control to achieve high diastereomeric and enantiomeric purity. Various synthetic strategies have been developed for the stereocontrolled synthesis of fluorinated piperidines, often involving either the introduction of fluorine onto a pre-existing chiral piperidine (B6355638) scaffold or the cyclization of a chiral precursor.

Diastereoselective synthesis can be achieved through methods such as the dearomatization-hydrogenation of substituted fluoropyridines. nih.gov This approach can lead to the formation of all-cis-fluorinated piperidines with high diastereoselectivity. nih.gov However, the presence of substituents can influence the facial selectivity of the hydrogenation step. Another strategy involves the nucleophilic substitution on a piperidine ring, which requires a pre-decorated substrate with defined stereochemistry. nih.gov

The enantiomeric purity of this compound is typically controlled by employing chiral auxiliaries, catalysts, or starting from enantiomerically pure precursors. For instance, stereocontrolled synthesis of fluorine-containing piperidine derivatives has been achieved from racemic cyclic diols through a sequence of oxidative cleavage and double reductive amination with a chiral amine. researchgate.net

The analysis of diastereomeric and enantiomeric purity relies heavily on chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is invaluable for determining diastereomeric ratios and confirming the relative stereochemistry of the substituents.

Table 1: Methods for Stereochemical Analysis of this compound

Analytical TechniqueInformation Provided
Chiral HPLCEnantiomeric excess (e.e.)
NMR Spectroscopy (1H, 13C, 19F)Diastereomeric ratio (d.r.), relative configuration
X-ray CrystallographyAbsolute configuration (if a suitable crystal is obtained)

Conformational Equilibria of the Piperidine Ring System

The piperidine ring in this compound predominantly adopts a chair conformation to minimize torsional strain. However, the presence of substituents introduces competing steric and electronic interactions that govern the equilibrium between the two possible chair conformers.

A key factor in the conformational equilibrium is the preference of the fluorine atom at the C4 position. In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which is contrary to the general expectation based on steric bulk. researchgate.netnih.gov This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including:

Charge-dipole interactions: A favorable electrostatic interaction between the electron-rich axial fluorine and the partial positive charge on the protonated nitrogen atom (N+-H). scientificupdate.comresearchgate.net

Hyperconjugation: Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital of the C-F bond (σC-H/C-C → σ*C-F). This interaction is maximized when the C-F bond is in the axial position. nih.gov

The 2,2-dimethyl substituents introduce significant steric hindrance, primarily through 1,3-diaxial interactions in one of the chair conformations. This "gem-dimethyl effect" can significantly bias the conformational equilibrium.

Table 2: Factors Influencing Conformational Equilibria in this compound

FactorDescriptionInfluence on Conformation
Axial-F Preference Electronic stabilization of the axial fluorine.Favors the conformer with axial fluorine.
Gem-Dimethyl Group Steric hindrance from the two methyl groups at C2.Disfavors the conformer where a methyl group is axial.
Solvation Effects The polarity of the solvent can influence the strength of intramolecular electrostatic interactions.Can modulate the axial/equatorial preference of the fluorine. nih.gov

Influence of the 4-Fluoro and 2,2-Dimethyl Substituents on Ring Dynamics and Reactivity

The conformational preferences dictated by the 4-fluoro and 2,2-dimethyl groups have a direct impact on the molecule's dynamic behavior and its chemical reactivity. The gem-dimethyl group tends to "lock" the piperidine ring into a more rigid conformation by increasing the energy barrier for ring inversion.

The electronic properties of the fluorine atom significantly influence the reactivity of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nitrogen atom. scientificupdate.com However, the conformational position of the fluorine is crucial. An axial fluorine, through the aforementioned charge-dipole interactions with the protonated nitrogen, can actually lead to a higher pKa compared to its equatorial counterpart. scientificupdate.com This modulation of basicity is a critical factor in the context of drug design, as it affects the binding affinity of the molecule to its biological target. scientificupdate.com

The reactivity of the piperidine ring itself is also affected. For instance, the presence of the electron-withdrawing fluorine atom can influence the rates of reactions at other positions on the ring. The steric hindrance imposed by the gem-dimethyl group can also direct the approach of reagents, leading to specific stereochemical outcomes in reactions.

Stereochemical Implications in Chemical Transformations

The defined stereochemistry and conformational rigidity of this compound have significant implications for its use in chemical synthesis. The fixed spatial arrangement of the substituents can be exploited to achieve high levels of stereocontrol in subsequent reactions.

For example, in reactions involving the piperidine nitrogen as a nucleophile, the stereochemistry of the starting material will determine the stereochemistry of the product. The facial selectivity of reactions at the carbon atoms of the piperidine ring will also be influenced by the steric and electronic directing effects of the existing substituents.

The ability to synthesize diastereomerically and enantiomerically pure this compound allows for its use as a chiral building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. nih.gov The predictable stereochemical outcomes make it a valuable scaffold for creating libraries of compounds with diverse and well-defined three-dimensional structures.

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